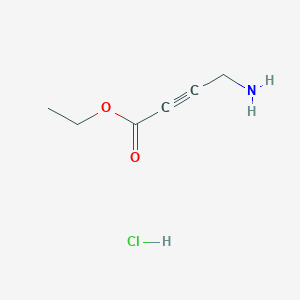

Ethyl 4-aminobut-2-ynoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-aminobut-2-ynoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRINOEYWJUZEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Aminobut 2 Ynoate Hydrochloride and Analogues

Direct Synthesis Routes and Optimization

Direct synthetic routes to ethyl 4-aminobut-2-ynoate hydrochloride typically involve the construction of the carbon skeleton followed by functional group manipulations. Optimization of these routes is crucial for achieving high yields and purity, particularly due to the potential for side reactions involving the amino and alkyne functionalities.

Acid Chloride Formation and Stabilization as Hydrochloride Salt

A plausible synthetic pathway to this compound commences with 4-aminobut-2-ynoic acid. The initial step involves the protection of the amino group to prevent its interference in subsequent reactions. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group. The protected acid then undergoes conversion to an acid chloride. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is a well-established method for converting carboxylic acids to their corresponding acid chlorides.

The resulting N-protected 4-aminobut-2-ynoyl chloride is a reactive intermediate. The subsequent esterification is carried out by reacting the acid chloride with ethanol (B145695). This reaction proceeds via nucleophilic acyl substitution, where the ethanol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ethyl ester and hydrogen chloride as a byproduct.

Finally, the protecting group is removed under acidic conditions. The use of hydrochloric acid not only cleaves the Boc group but also protonates the free amino group, forming the stable hydrochloride salt of the target compound, this compound. This salt form enhances the stability and improves the handling characteristics of the final product. The conversion of the free base to the hydrochloride salt is crucial for the stabilization of the molecule. evitachem.com

A general representation of this synthetic approach is outlined below:

| Step | Reactant | Reagent | Product | Purpose |

| 1 | 4-Aminobut-2-ynoic acid | (Boc)₂O | N-Boc-4-aminobut-2-ynoic acid | Protection of the amino group |

| 2 | N-Boc-4-aminobut-2-ynoic acid | SOCl₂ or (COCl)₂ | N-Boc-4-aminobut-2-ynoyl chloride | Formation of the acid chloride |

| 3 | N-Boc-4-aminobut-2-ynoyl chloride | Ethanol | N-Boc-ethyl 4-aminobut-2-ynoate | Esterification |

| 4 | N-Boc-ethyl 4-aminobut-2-ynoate | HCl | This compound | Deprotection and salt formation |

Development of Novel Preparative Techniques

Recent advancements in organic synthesis have led to the development of novel techniques that could be applied to the preparation of this compound and its analogues. These methods often focus on improving efficiency, selectivity, and sustainability.

One such area is the use of visible-light-induced multicomponent reactions. For instance, a method for the synthesis of γ-amino esters has been developed using ethyl diazoacetate, diarylamines, and styrene-type alkenes. acs.org This reaction proceeds through the generation of carbon-centered radicals from diazo compounds via a proton-coupled electron transfer (PCET) process. acs.org While this specific reaction yields saturated γ-amino esters, the underlying principles of radical-mediated C-C bond formation and amination could inspire new routes to unsaturated analogues.

Another innovative approach involves the catalytic asymmetric alkynylation of α-imino esters. This method utilizes a chiral copper(I) complex to catalyze the direct addition of terminal alkynes to an α-imino ester. pnas.orgnih.gov This strategy allows for the construction of β,γ-alkynyl α-amino acid derivatives with good yields and high enantioselectivity. pnas.orgnih.gov Adapting this methodology to a γ-imino ester or a related substrate could provide a direct and stereocontrolled route to chiral analogues of ethyl 4-aminobut-2-ynoate. The versatility of the alkyne group in these products opens up numerous possibilities for further chemical transformations. pnas.orgnih.gov

The development of new catalytic systems is also a key focus. For example, a triple catalytic system combining a chiral aldehyde, a Lewis acid, and a transition metal has been successfully employed for the asymmetric α-allylation of N-unprotected amino acid esters. nih.gov This demonstrates the potential for complex, cooperative catalysis to achieve challenging transformations with high selectivity. nih.gov

Precursor Chemistry and Stereoselective Synthesis Considerations

The synthesis of analogues of this compound, particularly those with defined stereochemistry, requires careful consideration of the precursor chemistry and the application of stereoselective synthetic methods.

Exploration of E/Z Isomerism in Analogous Unsaturated Systems

While ethyl 4-aminobut-2-ynoate itself does not exhibit E/Z isomerism due to the linearity of the alkyne, its corresponding alkene analogues, ethyl 4-aminobut-2-enoates, exist as E and Z isomers. The stereochemical outcome of reactions producing these unsaturated systems is of significant interest.

The E/Z configuration of α,β-unsaturated esters can be influenced by the reaction conditions. For example, in the synthesis of N-monosubstituted β-aminoacrylates from β-alkoxyacrylates, base-promoted condensation reactions tend to be E-selective, whereas acid catalysis can yield either E or Z isomers depending on the solvent. organic-chemistry.org The Z-isomer can be favored due to the formation of a hydrogen bond between the amido proton and the carbonyl oxygen of the ester group in a vinyl-palladium intermediate. organic-chemistry.org

Furthermore, studies on N-Boc protected E-α,β-unsaturated γ-amino acids have shown that their active esters can spontaneously transform into Z-α,β-unsaturated γ-lactams in the presence of a weak base, which involves an E to Z isomerization. nih.gov This indicates that the stereochemistry of such systems can be dynamic and subject to isomerization under certain conditions. Photocatalytic methods have also been explored for the E to Z isomerization of activated olefins, which could be applicable to these systems. researchgate.net

The synthesis of mixtures of (E)- and (Z)-4-bromo-3-methylbut-2-enoate from the radical bromination of ethyl 3,3-dimethylacrylate highlights that some synthetic routes can produce isomeric mixtures that may require separation. researchgate.net

Enantioselective Approaches in Synthesis of Related Amino Esters

The development of enantioselective methods for the synthesis of chiral amino esters is a highly active area of research. These approaches are crucial for the preparation of biologically active molecules and chiral building blocks.

One powerful strategy is the catalytic asymmetric alkynylation of α-imino esters, which has been achieved with high enantioselectivity using a chiral copper(I) complex. pnas.orgnih.gov This reaction provides access to a wide range of optically active β,γ-alkynyl α-amino acid derivatives. The utility of this method is demonstrated by its application in the synthesis of challenging, biologically active unnatural α-amino acids. pnas.org

The following table summarizes the results for the copper-catalyzed asymmetric alkynylation of an ethyl α-imino ester with various terminal alkynes:

| Alkyne | Product | Yield (%) | ee (%) |

| Phenylacetylene | Ethyl 2-(4-methoxyphenylamino)-4-phenylbut-3-ynoate | 90 | 90 |

| 1-Hexyne | Ethyl 2-(4-methoxyphenylamino)-oct-3-ynoate | 89 | 91 |

| 3,3-Dimethyl-1-butyne | Ethyl 2-(4-methoxyphenylamino)-5,5-dimethylhex-3-ynoate | 85 | 94 |

| Trimethylsilylacetylene | Ethyl 2-(4-methoxyphenylamino)-4-(trimethylsilyl)but-3-ynoate | 82 | 88 |

Data sourced from Ji, J.-X., et al. (2005). pnas.org

Another important class of related compounds are γ-amino alcohols, which can be synthesized with high enantio- and diastereoselectivity. Complementary catalytic methods have been developed for the synthesis of N-PMP-protected γ-amino alcohols from the corresponding ketones. Iridium-catalyzed asymmetric transfer hydrogenation yields the anti-products, while rhodium-catalyzed asymmetric hydrogenation provides the syn-products. nih.govrsc.org

Furthermore, chiral phase-transfer catalysts have been designed for the practical asymmetric synthesis of α-amino acids. acs.org These catalysts have been successfully used in the asymmetric alkylation of the benzophenone (B1666685) Schiff base of glycine (B1666218) esters under mild liquid-liquid phase-transfer conditions. acs.org Such approaches could potentially be adapted for the synthesis of chiral derivatives of ethyl 4-aminobut-2-ynoate.

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Aminobut 2 Ynoate Hydrochloride

Reactivity of the Amino Group

The primary amino group in ethyl 4-aminobut-2-ynoate is a key center for nucleophilic reactions and acid-base interactions. Its reactivity is modulated by the equilibrium between the free amine and its protonated ammonium (B1175870) salt form.

Nucleophilic Reactions and Amide Coupling Dynamics

The lone pair of electrons on the nitrogen atom of the free amine imparts nucleophilic character, enabling it to attack various electrophilic centers. This is particularly significant in the formation of amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. The coupling of the amino group with carboxylic acids to form amides is a well-established transformation. hepatochem.comnih.gov

The efficiency of amide bond formation is highly dependent on the coupling reagents used to activate the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of ethyl 4-aminobut-2-ynoate.

| Coupling Reagent | Additive | Typical Solvent | General Yield Range |

| EDC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Good to Excellent |

| DCC | DMAP (cat.) | Dichloromethane (DCM) | Good to Excellent |

| HATU | DIPEA | Dimethylformamide (DMF) | Excellent |

| BOP-Cl | Triethylamine (B128534) | Dichloromethane (DCM) | Good |

This table presents common coupling reagents and conditions for amide bond formation. The specific yield for the reaction with Ethyl 4-aminobut-2-ynoate hydrochloride would require experimental validation.

The kinetics of such coupling reactions are influenced by factors including the concentration of reactants, the solvent polarity, and the steric hindrance of both the carboxylic acid and the amine. uantwerpen.be For sterically hindered substrates, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.

Acid-Base Interactions and Salt Formation Equilibrium

As a hydrochloride salt, the amino group of ethyl 4-aminobut-2-ynoate exists predominantly in its protonated ammonium form. The equilibrium between the free amine and the ammonium salt is pH-dependent. In the presence of a base, the ammonium ion is deprotonated, liberating the nucleophilic free amine, which can then participate in chemical reactions.

H₃N⁺-CH₂-C≡C-COOEt · Cl⁻ ⇌ H₂N-CH₂-C≡C-COOEt + H⁺ + Cl⁻

The position of this equilibrium dictates the concentration of the reactive free amine at a given pH. For reactions requiring the nucleophilic amine, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride and shift the equilibrium towards the free amine.

Reactivity of the Alkyne and Ester Moieties

The carbon-carbon triple bond and the ethyl ester group offer additional avenues for chemical modification, significantly expanding the synthetic utility of ethyl 4-aminobut-2-ynoate.

Addition Reactions Across the Carbon-Carbon Triple Bond

The alkyne functionality in ethyl 4-aminobut-2-ynoate is an electron-deficient system due to the proximity of the electron-withdrawing ester group. This makes it susceptible to nucleophilic attack, particularly in Michael-type or conjugate addition reactions. nih.govrichmond.edu Various nucleophiles, including amines, thiols, and stabilized carbanions, can add across the triple bond.

Kinetic studies on the Michael-type addition of secondary amines to the closely related ethyl propiolate show that the reaction proceeds through a stepwise mechanism. The rate of reaction is influenced by the nucleophilicity of the amine and the solvent. psu.edu For instance, the reaction of piperidine (B6355638) with ethyl propiolate demonstrates the formation of an enamine product.

| Nucleophile | Product Type | Typical Conditions |

| Secondary Amines | Enamines | Aprotic or protic solvents, room temperature |

| Thiols | Vinyl sulfides | Base catalyst (e.g., Et₃N), room temperature |

| Malonates | Substituted alkenes | Base (e.g., NaOEt), ethanol (B145695) |

This table illustrates potential Michael addition reactions with the alkyne moiety of Ethyl 4-aminobut-2-ynoate based on the reactivity of analogous acetylenic esters.

The regioselectivity of the addition is generally controlled by the electronic effects of the ester group, with the nucleophile attacking the carbon atom β to the carbonyl group.

Ester Functional Group Transformations and Derivatizations

The ethyl ester group can undergo a variety of transformations common to carboxylic acid derivatives. These include hydrolysis, transesterification, and reduction.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group. This process is an equilibrium reaction, and the use of a large excess of the new alcohol can drive the reaction to completion. researchgate.net

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield 4-amino-2-butyn-1-ol.

Advanced Reaction Types Involving Analogous Structures

The unique arrangement of functional groups in ethyl 4-aminobut-2-ynoate and its analogs allows for more complex transformations, often leading to the formation of heterocyclic structures.

Cycloaddition Reactions: The activated alkyne can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as azides and nitrile oxides. wikipedia.org This provides a powerful method for the synthesis of five-membered heterocycles. The mechanism of these reactions is often concerted and pericyclic. researchgate.netacs.orgnih.gov

Synthesis of Pyrroles: Analogs of ethyl 4-aminobut-2-ynoate are valuable precursors for the synthesis of substituted pyrroles. For example, the reaction of primary amines with 1,4-dicarbonyl compounds, which can be generated from acetylenic esters, is a classic method for pyrrole (B145914) synthesis (Paal-Knorr synthesis). uctm.edu More modern methods involve transition-metal-catalyzed cyclization reactions. digitellinc.com

Synthesis of Pyrimidines: The reaction of amidines with β-keto esters or their equivalents is a common strategy for the synthesis of pyrimidine (B1678525) rings. organic-chemistry.org While not a direct reaction of ethyl 4-aminobut-2-ynoate, its derivatives, upon transformation of the alkyne, could serve as precursors for pyrimidine synthesis. researchgate.net

Intramolecular Cyclization: Derivatives of ethyl 4-aminobut-2-ynoate, where the amino group has been acylated with a suitable functional group, can undergo intramolecular cyclization to form various heterocyclic systems, including lactams and other fused ring structures. pleiades.onlinememphis.eduurfu.ru The regioselectivity of these cyclizations is often dependent on the nature of the linking group and the reaction conditions.

Research on this compound in Advanced Catalytic Transformations Remains Undisclosed

Comprehensive searches for specific chemical reactivity and transformation mechanisms involving this compound have yielded no direct research findings for the requested advanced catalytic processes. Specifically, literature detailing its participation in intermolecular oxidative amination through dual catalysis or the mechanistic pathways of its carboradical functionalization appears to be unavailable in the public domain.

While the fields of dual catalysis and carboradical chemistry are areas of intense research, studies explicitly employing this compound have not been identified. Dual catalysis is a powerful strategy in organic synthesis, often utilized to enable reactions that are challenging with a single catalyst. For instance, combining photoredox catalysis with transition metal catalysis has been effective for the intermolecular oxidative amination of unactivated alkenes, but similar studies on aminoalkynes like this compound are not reported.

Similarly, the functionalization of alkynes and their derivatives through radical mechanisms is a well-established area for creating complex molecular architectures. These reactions often involve the generation of radical intermediates and their subsequent addition to the carbon-carbon triple bond. However, specific investigations into the carboradical functionalization pathways of this compound are absent from the available scientific literature.

The general reactivity of related compounds, such as ynamides (amides with a nitrogen atom attached to an alkyne), has been explored in various catalytic transformations, including gold-catalyzed processes and radical additions. These studies provide a foundational understanding of how the electronic properties of the C≡C bond are influenced by the adjacent nitrogen-containing group. Nevertheless, without specific experimental data or theoretical studies on this compound, any discussion on its behavior in the specified catalytic systems would be purely speculative.

Consequently, the detailed research findings, data tables, and mechanistic discussions requested for the sections on "Intermolecular Oxidative Amination Processes by Dual Catalysis" and "Mechanistic Pathways of Carboradical Functionalization" for this compound cannot be provided.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Construction of Complex Molecular Architectures

The unique structural features of Ethyl 4-aminobut-2-ynoate hydrochloride make it a valuable building block for the construction of more intricate and complex molecular architectures. Its ability to introduce a functionalized four-carbon unit into a molecule is particularly useful in the total synthesis of natural products and the design of novel bioactive compounds. The alkyne functionality allows for participation in a variety of coupling reactions, such as Sonogashira, and click chemistry, enabling the connection to other molecular fragments. The amino and ester groups provide handles for further chemical modifications and the introduction of diversity. While specific, high-profile examples of its use in the total synthesis of complex natural products are not yet widespread in the literature, its potential as a versatile precursor for creating molecular complexity is evident. As synthetic methodologies continue to advance, it is anticipated that this compound will find broader application in the assembly of sophisticated and biologically significant molecules.

Integration of Related Amino Acid Derivatives into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. Sugar amino acids, a class of compounds that merge features of amino acids and carbohydrates, are employed in peptidomimetic studies as conformationally constrained templates. mdpi.com These building blocks can be incorporated into short peptide sequences to create novel peptidomimetics with desirable secondary structures, such as β-turns. mdpi.com The synthesis of these structures often involves standard peptide coupling techniques. mdpi.com

Assembly of α,β-Hybrid Peptides Utilizing Amino-Crotonate Analogues

α,β-Hybrid peptides incorporate both α- and β-amino acid residues into a single chain, resulting in oligomers with unnatural backbones. nih.gov Despite this modification, these hybrid peptides can adopt well-defined secondary structures, such as helices, and exhibit biological activities similar to their natural counterparts. nih.govnih.gov A significant advantage of incorporating β-amino acid residues is the enhanced stability of the resulting peptide towards degradation by proteases. nih.gov The synthesis of these hybrid peptides allows for the creation of molecules with potentially improved therapeutic properties, including sustained activity in vivo. nih.gov

Precursor in Medicinal Chemistry Target Scaffolds

In medicinal chemistry, a precursor is a compound that is used in the synthesis of a drug. wikipedia.org this compound and related amino acid derivatives serve as important intermediates in the generation of pharmaceutically relevant molecules. evitachem.com Their reactive functional groups allow for a wide range of chemical transformations, making them suitable for building complex molecular frameworks. evitachem.com

Synthesis of Drug-like Molecules and Pharmaceutical Intermediates

The synthesis of drug-like molecules often involves the use of versatile building blocks that can be readily modified. Aromatic nitro compounds, for instance, are a significant class of molecules in medicinal chemistry that exhibit a broad spectrum of biological activities and are used in various drugs. nih.gov The synthesis of these and other pharmaceutical intermediates relies on the availability of reactive starting materials that can be elaborated into the final drug structure. The unique structural features of compounds like this compound make them valuable in the construction of diverse molecular scaffolds for drug discovery. evitachem.com

Role in Diversification Strategies for Molecular Libraries

The creation of molecular libraries containing a wide array of different compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The use of versatile precursors is essential for the efficient synthesis of these libraries. The reactivity of the functional groups in this compound allows it to be a valuable component in diversification strategies, enabling the generation of a large number of structurally distinct molecules from a common starting material.

| Compound Name | Molecular Formula |

| This compound | C6H10ClNO2 |

| (E)-Ethyl 4-aminobut-2-enoate hydrochloride | Not specified |

| Ethyl 4-aminobutanoate hydrochloride | C6H14ClNO2 |

| Methyl 4-aminobut-2-enoate hydrochloride | C5H10ClNO2 |

| Glycine (B1666218) methyl ester hydrochloride | C3H8ClNO2 |

| Research Application | Key Findings |

| Peptidomimetic Structures | Sugar amino acids act as conformationally constrained templates to create novel peptidomimetics. mdpi.com |

| α,β-Hybrid Peptides | Incorporation of β-amino acids enhances protease resistance and can lead to sustained in vivo activity. nih.gov |

| Medicinal Chemistry Precursors | Amino acid derivatives serve as important intermediates for synthesizing pharmaceuticals due to their reactive functional groups. evitachem.com |

| Drug-like Molecule Synthesis | Versatile building blocks are crucial for creating complex molecular scaffolds for drug discovery. evitachem.comnih.gov |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis Methodologies for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. For ethyl 4-aminobut-2-ynoate hydrochloride, specific chemical shifts (δ) and coupling patterns are expected.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The ethyl group would present as a quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The protons on the carbon adjacent to the ammonium (B1175870) group (-CH2-NH3+) would likely appear as a triplet, coupled to the protons of the ammonium group. The ammonium protons themselves might appear as a broad singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. Key resonances would include the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the methylene carbons of the ethyl group and the butynyl chain, and the methyl carbon of the ethyl group. The expected chemical shift ranges are based on established correlations. nist.gov

Predicted NMR Data for this compound

| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~1.2-1.4 (triplet) | ~13-15 |

| -CH₂- (ethyl) | ~4.1-4.3 (quartet) | ~60-62 |

| -C≡C-CH₂- | Not applicable | ~70-80 (alkynyl) |

| -C≡C-CH₂- | Not applicable | ~75-85 (alkynyl) |

| -CH₂-NH₃⁺ | ~3.8-4.0 (multiplet) | ~25-30 |

| C=O | Not applicable | ~150-155 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. echemi.com The presence of specific functional groups in this compound would give rise to characteristic absorption bands.

The IR spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration. The carbon-carbon triple bond (C≡C) of the alkyne would exhibit a characteristic, though potentially weak, absorption. The presence of the ammonium salt (-NH3+) would be indicated by N-H stretching and bending vibrations. C-O and C-N stretching vibrations would also be present.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | N-H stretch | 3100-2600 (broad) |

| C-H (sp³) | C-H stretch | 2980-2850 |

| C≡C | C≡C stretch | 2260-2100 (weak) |

| C=O (ester) | C=O stretch | 1750-1735 |

| -NH₃⁺ | N-H bend | 1600-1500 |

| C-O | C-O stretch | 1300-1000 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base, ethyl 4-aminobut-2-ynoate. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. uni.lu

Predicted mass spectrometry data for the free base (C₆H₉NO₂) suggests a monoisotopic mass of 127.06333 Da. uni.lu Common adducts that might be observed in electrospray ionization (ESI) or other soft ionization techniques include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu Fragmentation patterns would likely involve the loss of the ethoxy group from the ester or cleavage adjacent to the nitrogen atom.

Predicted Mass Spectrometry Data for Ethyl 4-aminobut-2-ynoate (Free Base)

| Adduct | Predicted m/z |

| [M+H]⁺ | 128.07061 |

| [M+Na]⁺ | 150.05255 |

| [M+K]⁺ | 166.02649 |

Data sourced from PubChemLite, predicted values. uni.lu

Single-crystal X-ray diffraction is an unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of its derivatives or related functionalized compounds can offer insights into the molecular geometry and packing in the solid state. For example, studies on other functionalized butynoate derivatives could reveal how the alkyne and ester functionalities influence the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino group.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts for this compound. Furthermore, DFT can be used to explore its reactivity by calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction pathways. nih.govresearchgate.net For instance, DFT studies on related aminolysis of esters have provided detailed mechanistic insights. nih.govresearchgate.net Such computational studies on this compound could elucidate its stability, preferred conformations, and potential reaction mechanisms.

Quantum Mechanical Calculations for Reaction Pathway Analysis

The reactivity and potential transformations of this compound can be rigorously investigated using quantum mechanical calculations, primarily through Density Functional Theory (DFT). These computational methods provide a powerful lens to explore reaction mechanisms, transition states, and the thermodynamic and kinetic parameters that govern chemical reactions.

DFT studies can be employed to model various potential reaction pathways involving the functional groups of this compound. For instance, the triple bond of the alkyne moiety is a site of high electron density, making it susceptible to electrophilic addition reactions. Quantum mechanical calculations can map out the potential energy surface for such additions, identifying the transition state geometries and activation energies. This allows for the prediction of the most favorable reaction pathways under different conditions.

Furthermore, the interplay between the amino and ester groups can be computationally explored. For example, intramolecular cyclization reactions are a possibility. DFT calculations can determine the feasibility of such reactions by calculating the energy barriers and the stability of the resulting cyclic products. The protonated amine group also influences the molecule's reactivity, and its role as a directing group or a participant in hydrogen bonding can be elucidated through these computational models.

A hypothetical reaction pathway analysis for the hydrolysis of the ester group could be modeled to understand the influence of the adjacent alkyne and the distant protonated amine. The calculated energy profile would reveal the rate-determining step and the structure of the tetrahedral intermediate.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Postulated Reaction of this compound

| Reaction Step | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| 1 | This compound + H₂O | Intermediate 1 | +5.2 | +12.5 |

| 2 | Intermediate 1 | Transition State 1 | +15.8 | +16.3 |

| 3 | Transition State 1 | 4-Aminobut-2-ynoic acid + Ethanol (B145695) + HCl | -25.3 | -30.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from quantum mechanical calculations. Actual values would require specific DFT computations.

Conformational Analysis and Stereochemical Elucidation through Computational Modeling

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties. Computational modeling provides a detailed picture of the molecule's conformational landscape and helps in understanding its stereochemical features.

Conformational analysis of this molecule involves exploring the potential energy surface as a function of dihedral angles. The rotation around the single bonds, particularly the C-C bonds of the ethyl group and the C-C bond connecting the ester and alkyne functionalities, gives rise to various conformers. Computational methods, such as molecular mechanics or DFT, can be used to calculate the relative energies of these conformers and identify the most stable, low-energy structures.

The presence of the linear alkyne group imposes significant constraints on the geometry of the carbon backbone. However, the ethyl ester and the aminomethyl groups can adopt different spatial arrangements. For example, the orientation of the ethyl group relative to the carbonyl group of the ester can exist in different conformations, such as syn and anti.

Stereochemical elucidation by computational means can also be powerful. Although this compound itself is achiral, computational modeling can be used to predict the stereochemical outcome of reactions where a chiral center is introduced. By modeling the transition states of reactions with chiral reagents or catalysts, it is possible to predict which stereoisomer will be preferentially formed.

Table 2: Calculated Relative Energies of Hypothetical Conformers of Ethyl 4-aminobut-2-ynoate

| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-C≡C-C) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 180° | 0.00 |

| B | 180° (anti-periplanar) | 180° | 2.5 |

| C | 0° (syn-periplanar) | 90° | 5.8 |

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis. The actual conformational preferences would be determined by specific computational studies.

Future Directions and Emerging Research Avenues

Expansion of Catalytic Systems for Novel Transformations

The carbon-carbon triple bond and the primary amine in Ethyl 4-aminobut-2-ynoate hydrochloride offer multiple sites for catalytic functionalization. Future research is poised to expand beyond traditional transformations to unlock new synthetic pathways and molecular architectures. Alkynes are recognized as readily available and versatile building blocks in organic synthesis, capable of undergoing a myriad of transformations to construct complex structures. nih.gov The direct functionalization of alkynes is a powerful method for creating carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov

One promising area is the development of dual-catalytic systems that can simultaneously or sequentially activate different parts of the molecule. rsc.org For instance, a transition metal catalyst could activate the alkyne for a cycloaddition reaction, while an organocatalyst could engage the amine in an asymmetric transformation. This approach could lead to the stereoselective synthesis of complex heterocyclic compounds. The unique reactivity of the propargylamine (B41283) motif, which contains both an amino group and an alkyne fragment, allows it to act as both an electrophile and a nucleophile in various chemical transformations, including metal-catalyzed coupling, addition, and cycloaddition reactions. mdpi.com

Furthermore, photocatalytic strategies are emerging as a powerful tool for radical-mediated transformations under mild conditions. nih.gov Future work may explore the use of photoredox catalysis to engage this compound in novel radical cascade reactions, potentially leading to the synthesis of complex γ-amino acid derivatives or γ-lactams through intramolecular C-H amination. nih.govrsc.org The development of efficient and selective catalysts for such transformations remains a key objective. numberanalytics.com

| Catalytic System | Potential Transformation of this compound | Expected Outcome |

| Dual Metal/Organocatalysis | Stereoselective cycloaddition and amine functionalization | Chiral heterocyclic compounds |

| Photocatalysis | Radical-mediated C-H amination or cyclization | Complex γ-amino acid derivatives and γ-lactams |

| Nickel-Catalyzed Hydroalkynylation | Regioselective addition to dienes | Functionalized allylic alkynes |

| Gold-Catalyzed Cyclization | Intramolecular cyclization reactions | Nitrogen-containing heterocycles |

Development of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on green chemistry, a significant future direction will be the development of sustainable methods for the synthesis and transformation of this compound and its derivatives. This involves the use of recyclable catalysts, greener solvents, and atom-economical reactions. nih.gov The aldehyde-alkyne-amine (A³) coupling reaction, which can be used to synthesize propargylamines, is noted for its atom-economical nature. acs.org

Research is likely to focus on the use of heterogeneous catalysts, such as metal nanoparticles supported on various materials, which offer the advantages of easy separation and reusability. nih.gov These recyclable catalytic systems combine the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous catalysis. nih.gov Another green approach is the use of water as a reaction medium, which aligns with the principles of sustainable chemistry. rsc.org

Furthermore, there is a trend towards developing metal-free catalytic systems to avoid the environmental and economic issues associated with precious metal catalysts. chu.edu.cn The exploration of organocatalysis for transformations involving this compound is a promising avenue. For instance, chiral primary α-amino amides have been shown to be effective bifunctional organocatalysts in a range of asymmetric transformations. mdpi.com

| Green Chemistry Approach | Application to this compound | Sustainability Benefit |

| Recyclable Heterogeneous Catalysts | Alkyne functionalization and coupling reactions | Reduced catalyst waste and cost |

| Aqueous Reaction Media | Synthesis and transformations in water | Elimination of hazardous organic solvents |

| Metal-Free Catalysis | Asymmetric synthesis and functionalization | Avoidance of toxic and expensive metals |

| Atom-Economical Reactions | A³ coupling and related multicomponent reactions | High efficiency and minimal byproduct formation |

Exploration in Advanced Materials Science Applications

The propargylamine backbone of this compound makes it an intriguing candidate for the development of advanced materials. Propargylamines are recognized as a versatile class of compounds with applications in pharmacology and as precursors in organic synthesis. revmaterialeplastice.ro The presence of the reactive alkyne group allows for its incorporation into polymer chains through polymerization or its use as a cross-linking agent. rsc.orgrsc.org

Future research could focus on the synthesis of novel polymers where this compound is a key monomer. Such polymers could exhibit interesting thermal and photochemical properties. revmaterialeplastice.rorsc.org For example, the incorporation of the propargyl group into benzoxazine (B1645224) resins has been shown to lower the polymerization temperature and enhance the thermal stability and flame retardancy of the resulting polybenzoxazines. rsc.orgrsc.org

The alkyne functionality also opens the door to post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the facile introduction of various functional groups onto a polymer backbone, leading to materials with tailored properties for applications in electronics, optoelectronics, and biomedicine. numberanalytics.com The synthesis of alkynyl-gold carbazole (B46965) hybrids, which exhibit interesting luminescent properties, highlights the potential of incorporating alkynyl moieties into functional materials. acs.org

| Material Application | Role of this compound | Potential Properties and Functionalities |

| High-Performance Polymers | Monomer or cross-linking agent | Enhanced thermal stability, flame retardancy |

| Functionalized Materials via "Click" Chemistry | Alkynyl-functionalized polymer precursor | Tailorable surface properties, drug delivery carriers |

| Conjugated Polymers | Building block for conjugated systems | Electronic and optoelectronic properties |

| Luminescent Materials | Ligand for metal complexes | Photoluminescent and sensing capabilities |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-aminobut-2-ynoate hydrochloride, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via Michael addition using α,β-unsaturated esters and amines under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), pH (acidic conditions stabilize the hydrochloride salt), and solvent choice (polar aprotic solvents like DMF enhance reactivity). Post-synthesis purification via column chromatography or recrystallization improves purity . Industrial-scale synthesis often employs continuous flow reactors for precise control of temperature and pressure, reducing by-product formation .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR identifies the ethoxy group (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and alkyne proton (δ 2.5–3.0 ppm). -NMR confirms the ester carbonyl (δ 165–170 ppm) and alkyne carbons (δ 70–90 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 151.59 (M+H) and fragments corresponding to the loss of HCl (Δ m/z 36.46) .

- IR : Stretching frequencies for the ester C=O (1720–1740 cm) and alkyne C≡C (2100–2260 cm) are diagnostic .

Q. What functional groups in this compound dictate its reactivity in organic transformations?

- Methodological Answer : The alkyne moiety undergoes Huisgen cycloaddition (click chemistry) with azides to form triazoles, while the ester group is susceptible to hydrolysis under acidic/basic conditions. The amine can participate in nucleophilic substitutions (e.g., with acyl chlorides) or act a catalyst in asymmetric synthesis. Reactivity is modulated by the electron-withdrawing ester and electron-donating amine groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., oxidation or polymerization) during synthesis?

- Methodological Answer :

- By-product Analysis : GC-MS or HPLC identifies side products like oxidized carboxylic acids (from over-oxidation) or dimerized alkyne derivatives.

- Condition Screening : DoE (Design of Experiments) evaluates interactions between temperature, solvent polarity, and catalyst loading. For example, low temperatures (−10°C) and radical inhibitors (e.g., BHT) suppress alkyne polymerization .

- Kinetic Studies : Real-time monitoring via in-situ IR or Raman spectroscopy tracks reaction progress and identifies rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the alkyne, ester, or amine groups (e.g., replacing ethyl with methyl or tert-butyl esters) isolates pharmacophoric motifs.

- Target Validation : CRISPR-Cas9 knockout models or competitive binding assays (e.g., SPR) confirm interactions with enzymes like acetylcholinesterase or kinases .

- Meta-Analysis : Cross-referencing bioassay data across studies (e.g., IC variability) identifies confounding factors like impurity profiles or solvent effects .

Q. How does the hydrochloride salt form influence the compound’s solubility and crystallinity in formulation studies?

- Methodological Answer :

- Salt Screening : Compare hydrochloride, sulfate, and phosphate salts via XRPD to assess crystallinity. The hydrochloride form typically exhibits higher aqueous solubility (>50 mg/mL) due to ionic dissociation .

- Solubility Parameters : Hansen solubility parameters predict compatibility with excipients (e.g., PEG 400 enhances solubility in hydrophobic matrices).

- Stability Studies : Accelerated aging (40°C/75% RH) monitors degradation pathways (e.g., ester hydrolysis) via UPLC-MS .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.